Oxetane-2-carboxylic Acid Exhibits Lower pKa and LogP Compared to the 3-Carboxy Isomer, Enhancing Bioavailability Potential
Oxetane-2-carboxylic acid is a weaker acid and is more lipophilic than its 3-carboxy isomer. The experimentally measured pKa is 3.766, compared to 4.006 for oxetane-3-carboxylic acid [1]. This 0.24 unit lower pKa means a higher proportion of the 2-carboxy derivative exists in its neutral, more membrane-permeable form at physiological pH. Concurrently, its measured logP is -0.63, which is less hydrophilic than the logP of -0.57 for the 3-isomer [1]. These differences in fundamental properties can significantly influence a compound's oral absorption and distribution profile.
| Evidence Dimension | Acidity (pKa) and Lipophilicity (logP) |
|---|---|
| Target Compound Data | pKa = 3.766; logP = -0.63 |
| Comparator Or Baseline | Oxetane-3-carboxylic acid (pKa = 4.006; logP = -0.57) |
| Quantified Difference | ΔpKa = -0.24; ΔlogP = -0.06 |
| Conditions | Experimental measurements; vendor technical datasheet |
Why This Matters
This enables a more precise, data-driven approach for tuning ionization and lipophilicity in lead optimization, directly impacting the potential for oral bioavailability.
- [1] Activate Scientific. (2024). Oxetane-2-carboxylic acid 97% | 5 g | AS6115-A-G5 and Oxetane-3-carboxylic acid 95% | 5 g | AS51134-G5. Comparative Product Datasheets. Retrieved from shop.activate-scientific.com View Source
